molecular formula C12H11ClO2 B140098 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one CAS No. 156419-57-7

4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one

Cat. No. B140098
M. Wt: 222.67 g/mol
InChI Key: MZLCPSTYZJGACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one is a derivative of the chromen-2-one family, which is characterized by a benzopyran moiety with various substituents that can significantly alter its chemical and physical properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves the formation of the benzopyran ring system with subsequent functionalization at various positions. For example, the synthesis of 4,7-dimethyl-2H-chromen-2-one and its sulfur analogue has been reported, where spectroscopic methods and mass spectrometry were used for characterization . Similarly, the synthesis of chloro-2,2-dimethylchromens from chloro-coumarin has been described, indicating possible synthetic routes for chloromethylated chromen-2-ones . These studies suggest that the synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one could potentially be achieved through analogous methods.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been extensively studied using X-ray diffraction, revealing details such as crystal packing and hydrogen bonding interactions . For instance, the crystal structure of a sulfur analogue of chromen-2-one showed the molecule's planarity and intermolecular interactions . Computational studies have also been conducted to predict the optimized structure, vibrational properties, and electronic transitions of chromen-2-one derivatives . These analyses are crucial for understanding the molecular geometry and electronic structure of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one.

Chemical Reactions Analysis

Chromen-2-one derivatives undergo various chemical reactions, including electrophilic substitutions and reductive cleavages. The electrochemical reduction of bromomethylated chromen-2-ones has been studied, showing the scission of carbon-halogen bonds and the formation of dimethylated chromen-2-ones . This indicates that similar reductive processes could be applicable to chloromethylated analogues. Additionally, the reactivity of chloro-substituted chromens has been explored, demonstrating susceptibility to hydrolysis and dehalogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. Spectroscopic techniques such as UV-Vis, IR, and NMR have been employed to study these properties . The vibrational properties and electronic transitions of chromen-2-one derivatives have been interpreted using quantum chemical calculations . The physicochemical parameters, such as melting point, molecular weight, and solubility, have been determined for related compounds, providing a basis for predicting the properties of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one .

Scientific Research Applications

Structural and Spectroscopic Studies

  • The study of chromene analogues, such as 4,7-dimethyl-2H-chromen-2-one, has revealed insights into their structure and spectroscopy, which could be relevant to understanding derivatives like 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. X-ray diffraction methods and spectroscopic analyses like IR and Raman spectroscopy have been employed to understand the crystal structure and vibrational properties of these compounds (Delgado Espinosa et al., 2017).

Synthesis and Characterization

  • Chromenes have been synthesized through various methods, including the Mannich reaction and subsequent processes. Such methods can provide insights into the synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one and its derivatives (Maruyama et al., 1979).

Catalytic and Reaction Studies

  • Chromene derivatives have been used in catalytic studies. For instance, the methylthiolation of chromen-2-ones has been explored, which could be applicable to the study of chloromethylated chromenes (Chougala et al., 2017).
  • The electrochemical reduction of chromen-2-ones has also been investigated, providing insights into the electrochemical properties of these compounds (Mubarak & Peters, 2008).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding how to safely handle and dispose of the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or ways to improve its synthesis or properties.


properties

IUPAC Name

4-(chloromethyl)-6,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(14)15-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLCPSTYZJGACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358650
Record name 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one

CAS RN

156419-57-7
Record name 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
Reactant of Route 6
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one

Citations

For This Compound
3
Citations
MO KarataÅŸ, S Dayan… - Mediterranean …, 2015 - medjchem-v3.azurewebsites.net
Four new salts of benzimidazolium and bis (benzimidazolium) which include coumarin or benzoxazinone moieties were synthesized and the structures of the newly synthesized …
Number of citations: 1 medjchem-v3.azurewebsites.net
CR Sahoo, J Sahoo, M Mahapatra, D Lenka… - Arabian Journal of …, 2021 - Elsevier
Nowadays, bacterial infections epitomize significant health threats globally with an increased morbidity and mortality. Most contemporary antibacterial agents are resisted by pathogenic …
Number of citations: 85 www.sciencedirect.com
RA OMER - 2022 - researchgate.net
FIRAT UNIVERSITY Rebaz Anwar OMER Doctoral Thesis Page 1 FIRAT UNIVERSITY GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES TÜ RK İ YE SYNTHESIS, …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.